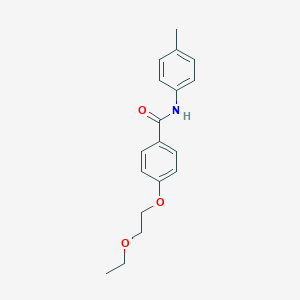

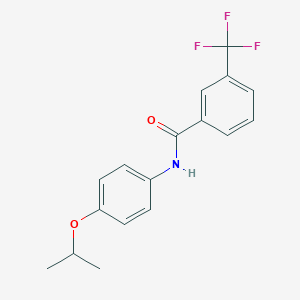

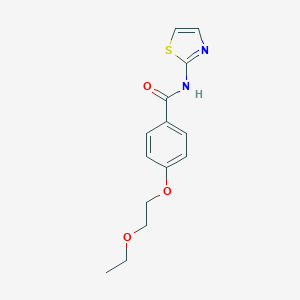

N-(2-isopropoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-isopropoxyphenyl)benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was originally developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry due to its ability to enhance endurance and fat burning. In

Mécanisme D'action

N-(2-isopropoxyphenyl)benzamide activates the PPARδ pathway by binding to the receptor and inducing conformational changes that allow for the recruitment of coactivators and the subsequent transcription of target genes. This leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in enhanced endurance and fat burning.

Biochemical and Physiological Effects:

N-(2-isopropoxyphenyl)benzamide has been shown to increase endurance in animal models by up to 70%, and to enhance fat burning by up to 50%. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models. However, its effects on humans are still largely unknown.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-isopropoxyphenyl)benzamide is its ability to activate the PPARδ pathway without causing the side effects associated with other PPAR agonists, such as weight gain and fluid retention. However, its long-term safety and efficacy in humans are still unknown. Additionally, its use in lab experiments is limited by its cost and availability.

Orientations Futures

Future research on N-(2-isopropoxyphenyl)benzamide should focus on its potential use in treating metabolic and cardiovascular diseases, as well as its effects on human endurance and fat burning. It should also explore its potential use in cancer treatment and its long-term safety and efficacy in humans. Finally, it should investigate the development of more cost-effective and widely available synthesis methods for N-(2-isopropoxyphenyl)benzamide.

Méthodes De Synthèse

The synthesis of N-(2-isopropoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group with iron and hydrochloric acid, and finally, amidation with benzoyl chloride.

Applications De Recherche Scientifique

N-(2-isopropoxyphenyl)benzamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Propriétés

Nom du produit |

N-(2-isopropoxyphenyl)benzamide |

|---|---|

Formule moléculaire |

C16H17NO2 |

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |

Clé InChI |

BGVAWIQARKSDTF-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

SMILES canonique |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)

![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)

![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)

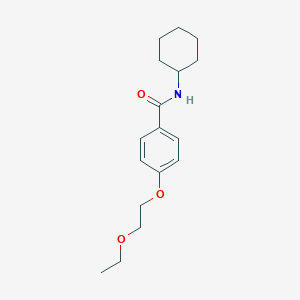

![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)